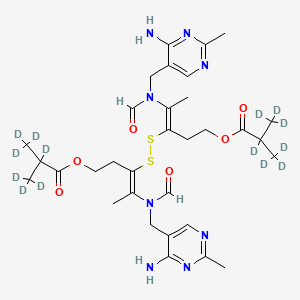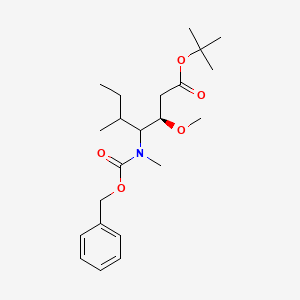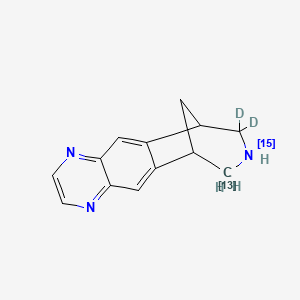
Sulbutiamine-d14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulbutiamine itself is a synthetic derivative of thiamine (vitamin B1) and is known for its lipophilicity, which allows it to cross the blood-brain barrier more effectively than thiamine . Sulbutiamine-d14 is primarily used in scientific research as a tracer for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulbutiamine-d14 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Sulbutiamine molecule. The process involves the substitution of hydrogen atoms with deuterium atoms in the thiamine structure . The synthetic route typically includes the following steps:
Opening of the thiazole ring: of thiamine.
Dimerization: to form a disulfide compound.
Esterification: to produce the final this compound compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure the incorporation of deuterium atoms and the formation of the desired compound. The product is then purified and characterized to confirm its structure and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Sulbutiamine-d14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or disulfides .
Scientific Research Applications
Sulbutiamine-d14 is widely used in scientific research for various applications, including:
Chemistry: As a tracer for quantitation during drug development processes.
Biology: Studying the pharmacokinetics and metabolic profiles of drugs.
Medicine: Investigating the effects of thiamine derivatives on neurological conditions and fatigue.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Sulbutiamine-d14 exerts its effects by crossing the blood-brain barrier and increasing the levels of thiamine and thiamine phosphate esters in the brain . The compound is metabolized in the brain, leading to an increase in thiamine levels, which in turn affects various biochemical pathways. This compound has been shown to modulate dopaminergic and glutamatergic cortical transmissions, which are involved in cognitive functions and memory formation .
Comparison with Similar Compounds
Similar Compounds
Benfotiamine: Another synthetic derivative of thiamine, primarily used for managing diabetic neuropathy.
Fursultiamine: A lipid-soluble thiamine disulfide derivative with different pharmacological properties.
Uniqueness of Sulbutiamine-d14
This compound is unique due to its deuterium labeling, which allows for precise quantitation and tracing in scientific research. Its ability to cross the blood-brain barrier and increase thiamine levels in the brain makes it particularly valuable for studying neurological conditions and cognitive functions .
Properties
Molecular Formula |
C32H46N8O6S2 |
|---|---|
Molecular Weight |
717.0 g/mol |
IUPAC Name |
[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]oxypent-2-en-3-yl]disulfanyl]pent-3-enyl] 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C32H46N8O6S2/c1-19(2)31(43)45-11-9-27(21(5)39(17-41)15-25-13-35-23(7)37-29(25)33)47-48-28(10-12-46-32(44)20(3)4)22(6)40(18-42)16-26-14-36-24(8)38-30(26)34/h13-14,17-20H,9-12,15-16H2,1-8H3,(H2,33,35,37)(H2,34,36,38)/b27-21-,28-22-/i1D3,2D3,3D3,4D3,19D,20D |
InChI Key |
CKHJPWQVLKHBIH-SSEUEVKRSA-N |
Isomeric SMILES |
[2H]C(C(C([2H])([2H])[2H])(C(=O)OCC/C(=C(/N(C=O)CC1=CN=C(N=C1N)C)\C)/SS/C(=C(\N(C=O)CC2=CN=C(N=C2N)C)/C)/CCOC(=O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])[2H])[2H])([2H])[2H] |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C(C)C)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Ala28]-|A Amyloid(25-35)](/img/structure/B12373348.png)



![5-{[3-Chloro-4-(4-cyclohexylbutoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B12373359.png)

![5-[(2-Bromo-4-methylphenyl)methoxymethyl]-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol](/img/structure/B12373377.png)

![(8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one](/img/structure/B12373382.png)




